Vanadic acid

描述

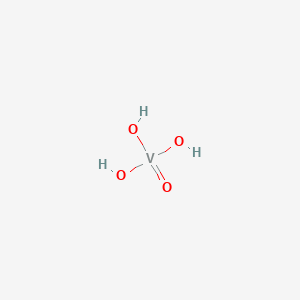

Structure

2D Structure

属性

分子式 |

H3O4V |

|---|---|

分子量 |

117.963 g/mol |

IUPAC 名称 |

trihydroxy(oxo)vanadium |

InChI |

InChI=1S/3H2O.O.V/h3*1H2;;/q;;;;+3/p-3 |

InChI 键 |

WQEVDHBJGNOKKO-UHFFFAOYSA-K |

SMILES |

O[V](=O)(O)O |

规范 SMILES |

O[V](=O)(O)O |

产品来源 |

United States |

Challenges and Limitations in Vanadic Acid Research

Despite the extensive research, challenges remain in precisely controlling the synthesis of specific polyoxovanadate structures, as they can readily equilibrate with more thermodynamically stable species. nii.ac.jp Furthermore, the complex speciation in environmental and biological matrices necessitates sophisticated analytical methods for accurate quantification and speciation. researchgate.netnih.govtandfonline.com

Future Directions and Emerging Applications

The future of vanadic acid and polyoxovanadate research is bright, with ongoing exploration into their potential in advanced battery technologies, novel catalytic systems for green chemistry, and sophisticated sensing platforms. samaterials.comgoodfellow.comnii.ac.jpontosight.ainanochemres.org The development of more efficient and selective synthetic routes, coupled with advanced characterization techniques, will continue to drive innovation in this field.

Conclusion

Outlook on Future Potential and Interdisciplinary ImpactThe future outlook for vanadic acid and polyoxovanadate research is promising, with potential impacts spanning multiple disciplines. Continued exploration into novel POV structures and their functionalization is expected to yield materials with enhanced performance for applications in catalysis (especially for sustainable chemical processes), advanced energy storage solutions, and highly selective sensing technologies. The interdisciplinary nature of this research, bridging inorganic chemistry, materials science, and chemical engineering, will likely lead to innovative solutions for global challenges in energy, environment, and technology.

Compound Name List:

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。